o-Tolidine dihydrochloride

Description

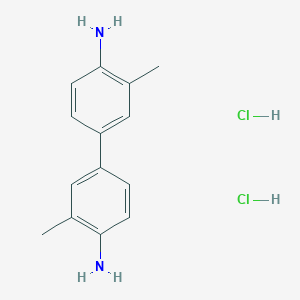

Structure

3D Structure of Parent

Properties

CAS No. |

612-82-8 |

|---|---|

Molecular Formula |

C14H17ClN2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |

InChI Key |

YRSOHTBCCGDLSN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |

Other CAS No. |

60410-99-3 612-82-8 |

physical_description |

3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

119-93-7 (Parent) |

solubility |

10 to 50 mg/mL at 72° F (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Tolidine Dihydrochloride from o-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing o-tolidine dihydrochloride, a significant chemical intermediate, from the starting material o-nitrotoluene. The synthesis primarily involves a multi-step process encompassing the reduction of the nitro group, subsequent oxidative coupling to form the characteristic biphenyl structure, and finally, conversion to the dihydrochloride salt for enhanced stability. This document outlines detailed experimental protocols, summarizes key quantitative data in tabular form, and visually represents the core chemical transformations.

Overview of the Synthetic Pathway

The transformation of o-nitrotoluene into this compound is principally achieved through two main stages:

-

Reduction of o-Nitrotoluene to o-Toluidine : The initial step involves the reduction of the nitro group (-NO₂) in o-nitrotoluene to an amino group (-NH₂), yielding o-toluidine. This can be accomplished via several methods, most notably catalytic hydrogenation or chemical reduction using metals like tin or iron in an acidic medium.[1][2][3]

-

Conversion of o-Toluidine to o-Tolidine and Salt Formation : The o-toluidine is then converted to o-tolidine. This process proceeds through the formation of an intermediate, 2,2'-dimethylhydrazobenzene (o-hydrazotoluene), which undergoes a benzidine-type rearrangement to form o-tolidine.[4][5][6] The resulting o-tolidine free base is treated with hydrochloric acid to produce the more stable this compound salt.[7][8] An alternative, more direct industrial method involves the catalytic conversion of o-nitrotoluene to o-tolidine, which also proceeds via the hydrazo intermediate.[9]

Detailed Experimental Protocols

This section details the methodologies for the key experimental steps in the synthesis of this compound.

2.1. Method 1: Stepwise Synthesis via o-Toluidine Intermediate

Step 1: Reduction of o-Nitrotoluene to o-Toluidine

A common laboratory-scale method involves the use of tin and hydrochloric acid.[1][2]

-

Reaction : CH₃C₆H₄NO₂ + 3Sn + 7HCl → CH₃C₆H₄NH₃⁺Cl⁻ + 3SnCl₂ + 2H₂O followed by neutralization to liberate the free amine.

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place granulated tin and concentrated hydrochloric acid.

-

Add o-nitrotoluene dropwise to the stirred mixture. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

After the addition is complete, heat the mixture under reflux until the characteristic almond-like smell of o-nitrotoluene is no longer detectable.[1]

-

Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide to make it strongly alkaline. This will precipitate tin salts and liberate the o-toluidine.

-

The o-toluidine is then isolated from the reaction mixture by steam distillation.[1]

-

The oily o-toluidine layer is separated from the aqueous distillate and can be further purified by vacuum distillation.[1]

-

Step 2: Formation of this compound from o-Tolidine

This step involves the direct conversion of the o-tolidine base into its dihydrochloride salt.[7]

-

Procedure :

-

Create a thin paste of o-tolidine with water in a beaker.

-

Add concentrated hydrochloric acid to dissolve the o-tolidine, warming gently if required.

-

Cool the resulting solution with ice to precipitate the this compound.[7]

-

Collect the precipitated salt by filtration.

-

The product can be washed with cold water and an organic solvent like ethanol to remove impurities and facilitate drying.

-

Dry the final product in a vacuum oven.

-

2.2. Method 2: Direct Catalytic Synthesis of Tolidine from o-Nitrotoluene

This method is often employed in industrial settings and provides a more direct route to tolidine.[9]

-

Reaction : This process involves the catalytic hydrogenation of o-nitrotoluene to o-hydrazotoluene, which then undergoes an in-situ acid-catalyzed benzidine rearrangement.

-

Procedure :

-

In a high-pressure autoclave, charge o-nitrotoluene, an oxygen-containing organic solvent (e.g., isopropanol), an alkaline material (e.g., caustic soda), and a supported palladium catalyst (e.g., palladium on activated carbon).[9]

-

Pressurize the autoclave with hydrogen gas and heat to a temperature below 150°C.[9]

-

Following the hydrogenation, the resulting mixture containing the hydrazo intermediate is treated with a mineral acid, such as hydrochloric acid, to induce the benzidine rearrangement to form tolidine.[9]

-

The o-tolidine hydrochloride can be separated from by-products, such as o-toluidine hydrochloride, by filtration.[9]

-

The tolidine hydrochloride is then washed and can be converted to the free base by treatment with a base like soda ash.[9]

-

Summary of Quantitative Data

The following tables provide a summary of the quantitative data for the synthetic methods described.

Table 1: Reduction of o-Nitrotoluene to o-Toluidine (Sn/HCl Method)

| Parameter | Value | Reference |

| Reactants | ||

| o-Nitrotoluene | 100 g | [1] |

| Iron Powder | 120 g | [1] |

| Hydrochloric Acid | 10 cc | [1] |

| Water | 60 cc | [1] |

| Reaction Conditions | ||

| Temperature | 100°C | [1] |

| Yield | ||

| o-Toluidine | ~60% | [1] |

Table 2: Formation of this compound from o-Tolidine

| Parameter | Value | Reference |

| Reactants | ||

| o-Tolidine | 21.2 g (0.1 mole) | [7] |

| Concentrated HCl | 41 cc (approx. 0.47 mole) | [7] |

| Water | 300 cc | [7] |

| Reaction Conditions | ||

| Temperature | Cooled to 10°C | [7] |

Table 3: Direct Catalytic Synthesis of Tolidine from o-Nitrotoluene

| Parameter | Value | Reference |

| Reactants | ||

| o-Nitrotoluene | 100 parts by weight | [9] |

| Solvent (Isopropanol/Water) | 150 parts by weight | [9] |

| Caustic Soda | 9 parts by weight | [9] |

| Palladium on Carbon Catalyst | 0.015 parts by weight | [9] |

| Reaction Conditions | ||

| Hydrogen Pressure | Above one atmosphere | [9] |

| Temperature | Below 150°C | [9] |

| Yield | ||

| Tolidine | Up to theoretical yields are obtainable | [9] |

Visual Representations

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthetic pathway from o-nitrotoluene to this compound.

The critical step in this synthesis is the benzidine rearrangement, an acid-catalyzed intramolecular process.

References

- 1. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - First o-toluidine synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Tolidine - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. US2233129A - Process for the manufacture of tolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to o-Tolidine Dihydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolidine dihydrochloride is an organic salt with the chemical formula C₁₄H₁₆N₂·2HCl. It presents as a white to greyish or reddish crystalline powder.[1] This compound is a derivative of o-tolidine, an aromatic amine. Historically, o-tolidine and its dihydrochloride salt have been significant in analytical chemistry, particularly for the colorimetric determination of residual chlorine in water.[2][3][4] Its application extends to the synthesis of azo dyes and pigments for the textile, leather, and paper industries. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols involving this compound.

Chemical Structure and Identification

This compound is systematically named 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride. The structure consists of a biphenyl backbone with two amino groups and two methyl groups attached to the aromatic rings. The dihydrochloride form indicates that the two basic amino groups are protonated, forming a salt with two equivalents of hydrochloric acid.

| Identifier | Value |

| IUPAC Name | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride |

| CAS Number | 612-82-8[1] |

| Molecular Formula | C₁₄H₁₈Cl₂N₂ |

| SMILES String | Cl.Cl.Nc1ccc(cc1C)c2cc(C)c(N)cc2 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to distinguish these properties from those of its free base, o-tolidine, as the salt form exhibits different characteristics, particularly in terms of solubility and melting point. There is some variability in the reported melting point, with some sources indicating it is over 300°C, while others suggest it may decompose at a high temperature. One source specifies a melting point of 340°C. For the hydrate form, a melting point of 215-217°C has been reported. It is generally considered soluble in water.

| Property | Value | Reference |

| Molecular Weight | 285.21 g/mol | [1] |

| Appearance | White to greyish or reddish crystalline powder | [1] |

| Melting Point | >300 °C / 340 °C | [5] |

| Boiling Point | Data for the dihydrochloride salt is not readily available; the free base (o-tolidine) boils at 300.5 °C. | [6] |

| Solubility in Water | Soluble; a protocol dissolves 1.35 g in 500 mL of water. | [4] |

| pKa (of o-tolidine) | 4.50 and 3.3 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of this compound for Diazotization Reaction

This protocol describes the in situ preparation of this compound from o-tolidine for a subsequent diazotization reaction, as adapted from Organic Syntheses.[7]

Materials:

-

o-Tolidine (21.2 g, 0.1 mole)

-

Water (300 cc)

-

Concentrated hydrochloric acid (sp. gr. 1.18; 20 cc, followed by 21 cc)

-

Ice

Procedure:

-

In a 1-liter beaker, create a thin paste of 21.2 g of o-tolidine with 300 cc of water.

-

Dissolve the o-tolidine by adding 20 cc of concentrated hydrochloric acid, warming gently if necessary.

-

Cool the solution to 10°C using ice and begin mechanical agitation.

-

Add an additional 21 cc of concentrated hydrochloric acid. This will cause the partial separation of this compound as a precipitate.

-

The resulting suspension is then ready for the subsequent diazotization step.

Colorimetric Determination of Residual Chlorine in Water

This protocol is a standard method for the quantitative analysis of free and total residual chlorine in water samples.[2][3][8][9]

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Deionized water

-

Water sample

-

Spectrophotometer or color comparator

Reagent Preparation (o-Tolidine Reagent):

-

Weigh 1.35 g of this compound.[4]

-

In a fume hood, dissolve the this compound in 500 mL of deionized water.

-

To this solution, add 500 mL of a dilute hydrochloric acid solution (prepared by mixing 150 mL of concentrated HCl with 850 mL of deionized water).

-

Store the reagent in a dark, glass-stoppered bottle.

Procedure for Total Residual Chlorine:

-

Take a 10 mL water sample in a cuvette or test tube.

-

Add 0.5 mL of the o-tolidine reagent to the sample.

-

Mix the solution thoroughly.

-

Allow the solution to stand for at least 5 minutes for full color development.

-

Measure the absorbance of the yellow solution at a wavelength of 440 nm using a spectrophotometer.

-

Determine the chlorine concentration from a pre-established calibration curve.

Procedure for Free Residual Chlorine:

-

Follow steps 1-3 of the total residual chlorine procedure.

-

Immediately (within 15 seconds) measure the absorbance of the solution. The rapid color development is indicative of free residual chlorine.

Signaling Pathways

This compound is primarily used as a chemical reagent and indicator. There are no known signaling pathways in biological systems that are specifically modulated by this compound in a therapeutic context. Its biological effects are largely associated with its toxicity, as o-tolidine is a suspected carcinogen.

Conclusion

This compound remains a compound of interest, particularly in the fields of analytical chemistry and dye synthesis. This guide has provided a detailed summary of its chemical properties, structure, and established experimental protocols. Researchers and professionals should be aware of the potential hazards associated with o-tolidine and handle it with appropriate safety precautions. The provided methodologies offer a foundation for its practical application in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. waterandwastewater.com [waterandwastewater.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, ACS | Fisher Scientific [fishersci.ca]

- 6. Tolidine - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]

- 9. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]

o-Tolidine Dihydrochloride: A Technical Guide to its Mechanism of Action in Colorimetric Assays

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the mechanism, application, and quantitative parameters of o-tolidine dihydrochloride in colorimetric assays. o-Tolidine serves as a highly effective chromogenic substrate for detecting oxidizing agents, most notably in peroxidase-based enzymatic assays and in the quantification of residual chlorine. This document details the core chemical principles, the catalytic cycle of horseradish peroxidase (HRP) in its reaction with o-tolidine, comprehensive experimental protocols, and a summary of its analytical performance. All workflows and reaction pathways are visualized to ensure clarity.

The Core Mechanism of o-Tolidine Oxidation

o-Tolidine (3,3'-dimethylbenzidine) is an aromatic amine that functions as a chromogenic substrate. In its reduced form, it is colorless. Upon contact with an oxidizing agent, it undergoes a two-electron oxidation. This process yields a colored product whose intensity is directly proportional to the concentration of the analyte, forming the basis of a quantitative colorimetric assay.

The oxidation proceeds in two key stages:

-

One-Electron Oxidation: o-Tolidine is first oxidized to a blue-colored, unstable radical cation known as a meriquinone. This intermediate is in equilibrium with its radical form and is the product often observed in neutral pH conditions.[1]

-

Two-Electron Oxidation and Stabilization: The blue intermediate is further oxidized and, upon acidification (typically with hydrochloric acid), is converted to a stable, yellow-colored diimine product (a holoquinone).[2] The stability and distinct color of this yellow product make it ideal for spectrophotometric quantification.

This reaction can be initiated either enzymatically, such as by a peroxidase enzyme in the presence of hydrogen peroxide (H₂O₂), or by a direct chemical oxidant like free chlorine (Cl₂).[1][3]

Role of Horseradish Peroxidase (HRP)

In many biological assays, o-tolidine is used to detect hydrogen peroxide, which is often the product of another enzymatic reaction (e.g., glucose oxidase). Horseradish peroxidase (HRP) is the enzyme that facilitates this detection by catalyzing the oxidation of o-tolidine by H₂O₂.[1]

The HRP catalytic cycle involves several steps:

-

Formation of Compound I: The native ferric (Fe³⁺) HRP reacts with one molecule of H₂O₂ to form a highly reactive intermediate, HRP Compound I (an oxoferryl [Fe⁴⁺=O] porphyrin π-cation radical).

-

First Substrate Oxidation: Compound I oxidizes one molecule of o-tolidine (the hydrogen donor, AH₂) via a single-electron transfer. This reduces the enzyme to Compound II and produces the o-tolidine radical cation (AH•).

-

Second Substrate Oxidation: HRP Compound II (Fe⁴⁺=O) then oxidizes a second molecule of o-tolidine, returning the enzyme to its native ferric (Fe³⁺) state and producing a second radical cation.

-

Product Formation: The oxidized o-tolidine products then proceed to form the stable colored species measured in the assay.

Quantitative Analysis

The concentration of the analyte is determined by measuring the absorbance of the final yellow product using a spectrophotometer. The absorbance is governed by the Beer-Lambert law. Quantification is performed using a standard curve prepared with known concentrations of the analyte (e.g., chlorine or H₂O₂). The absorption maximum of the acidified, oxidized o-tolidine product is approximately 438 nm .[2]

Table 1: Performance Characteristics of the o-Tolidine Method

| Parameter | Analyte | Typical Value | Reference |

| Wavelength (λmax) | H₂O₂ / Chlorine | ~438 nm | [2] |

| Linearity Range | Residual Chlorine | 0 - 5.0 mg/L (ppm) | [4][5] |

| Limit of Quantification (LOQ) | Residual Chlorine | 0.2 - 0.5 mg/L (ppm) | [4][5] |

| Precision (RSD%) | Residual Chlorine | 0.93% for 1.4 mg/L | [5] |

| Accuracy (Recovery %) | Residual Chlorine | 100 ± 3% (in samples with TOC < 60 mg/L) | [5] |

Experimental Protocols

Important Safety Note: o-Tolidine is a suspected carcinogen and must be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.[6]

Protocol 4.1: General Peroxidase (H₂O₂) Activity Assay

This protocol describes a method for quantifying H₂O₂ using HRP and o-tolidine.

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate-Citrate buffer, pH 5.0.

-

o-Tolidine Solution (1% w/v): In a fume hood, dissolve 100 mg of this compound in 10 mL of 0.1 M HCl. Store in a dark, glass bottle. Prepare fresh.

-

HRP Solution: Prepare a 1-2 µg/mL solution of HRP in the assay buffer.[7]

-

H₂O₂ Standard Solutions: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting a stock solution in the assay buffer.

-

Stopping Reagent: 2 M Hydrochloric Acid (HCl).

2. Assay Procedure:

-

Pipette 50 µL of each H₂O₂ standard or unknown sample into separate wells of a 96-well microplate.

-

Add 50 µL of HRP solution to each well.

-

Add 50 µL of the o-Tolidine solution to each well to initiate the reaction.

-

Incubate the plate for 10-20 minutes at room temperature, protected from light.

-

Stop the reaction by adding 50 µL of 2 M HCl to each well. The color will change from blue/transient to a stable yellow.

-

Measure the absorbance at 438 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations and determine the concentration of the unknown samples.

Protocol 4.2: Determination of Residual Chlorine in Water

This method distinguishes between free and total residual chlorine based on reaction timing.

1. Reagent Preparation:

-

Acidic o-Tolidine Reagent: In a fume hood, carefully dissolve 1.0-1.35 g of this compound in 150 mL of concentrated HCl. Transfer this to a 1-liter volumetric flask and dilute to the mark with deionized water. Store in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[3][5]

-

Sodium Arsenite Solution (for OTA test): Prepare a 0.5% (w/v) solution of sodium arsenite in deionized water. Handle with extreme care as arsenite is highly toxic.

2. Assay Procedure:

-

Sample Collection: Collect 10 mL of the water sample in a clean cuvette or test tube.

-

Reagent Addition: Add 0.5 mL of the acidic o-tolidine reagent to the sample and mix by inversion.[3]

-

Measurement:

-

Quantification: Determine the chlorine concentration from a pre-established calibration curve. Combined chlorine is calculated as (Total Chlorine - Free Chlorine).

-

Interference Check (Orthotolidine-Arsenite Test): To a separate 10 mL sample, first add the sodium arsenite solution, mix, and then add the o-tolidine reagent. Any color that develops is due to interfering substances (e.g., manganese, nitrites), and this absorbance value can be subtracted as a blank.[3][8]

Interferences and Limitations

The o-tolidine method, while simple and cost-effective, is susceptible to interferences from other oxidizing agents that can also oxidize o-tolidine, leading to false-positive results. Key interfering substances include:

The Orthotolidine-Arsenite (OTA) test is designed to mitigate these interferences by using sodium arsenite to selectively reduce the primary oxidant (chlorine), allowing for the quantification of color produced by interfering agents alone.[3] Furthermore, the reaction is pH-sensitive, and maintaining acidic conditions as specified in the protocols is critical for the stability of the yellow chromophore.

Conclusion

This compound remains a valuable reagent for the colorimetric quantification of oxidizing analytes like hydrogen peroxide and residual chlorine. Its mechanism of action is a well-understood oxidative process that yields a stable, colored product suitable for spectrophotometry. The primary advantages of this method are its simplicity, speed, and low cost. However, users must be acutely aware of its significant limitations, including potential interferences from other oxidizing agents and, most importantly, the carcinogenic nature of the reagent, which necessitates strict safety precautions. For applications where higher specificity is required, alternative methods such as the DPD (N,N-diethyl-p-phenylenediamine) method for chlorine may be more suitable.[2]

References

- 1. Mechanism studies of enzymatically formed tolidine blue and determination of peroxidatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Method using ortho-tolidine for the quantitative determination of haemoglobin in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric determination of hydrogen peroxide in water and cream samples. (2008) | K. Sunil | 120 Citations [scispace.com]

- 5. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]

o-Tolidine Dihydrochloride: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of o-tolidine dihydrochloride in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility-dependent applications, and presents a logical workflow for a key colorimetric assay.

Core Topic: Solubility of this compound

This compound is a salt of the aromatic compound o-tolidine, and its solubility is a critical parameter for its application in various analytical and synthetic procedures. Its utility as a reagent, particularly in colorimetric assays, is directly influenced by its ability to dissolve in aqueous and organic media.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound has been reported with some variability in the literature. The following table summarizes the available quantitative and qualitative data to provide a comparative overview.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 1.3 g/L[1] | 25 | Described as "slightly soluble" at this concentration. |

| ≥ 10 g/L | Not Specified | Based on a protocol where 0.5 g dissolves in 50 mL of water. | |

| Generally described as "soluble" or "highly soluble".[2][3][4][5] | Not Specified | Manufacturer and supplier data sheets often provide this qualitative description. | |

| Methanol | ≥ 10 g/L | Not Specified | A commercially available solution is 1% w/v. |

| Slightly Soluble | Not Specified | Qualitative description. | |

| Ethanol | Soluble | Not Specified | Qualitative description. |

| Ether | Soluble | Not Specified | Qualitative description. |

| DMSO | Slightly Soluble | Not Specified | Qualitative description. |

| Dilute Acids | Soluble | Not Specified | Qualitative description.[6] |

It is important to note that the solubility of this compound in aqueous solutions can be influenced by pH and the presence of other salts.

Experimental Protocols

A primary application of this compound is in the colorimetric determination of free and total residual chlorine in water samples. The following protocol is a representative method for this analysis.

Preparation of o-Tolidine Reagent (0.1% w/v)

-

Reagent Weighing: Accurately weigh 1.0 g of this compound.

-

Acidic Dissolution: In a fume hood, carefully dissolve the weighed this compound in 150 mL of concentrated hydrochloric acid.

-

Dilution: Quantitatively transfer the acidic solution to a 1 L volumetric flask and dilute to the mark with deionized water.

-

Storage: Store the reagent in a dark, glass-stoppered bottle. The solution is reported to be stable for approximately six months under these conditions.

Experimental Workflow for Total Residual Chlorine Determination

-

Sample Preparation: Place a 10 mL aliquot of the water sample into a suitable container (e.g., test tube or cuvette).

-

Reagent Addition: Add 0.5 mL of the prepared acidic o-tolidine reagent to the water sample.

-

Mixing: Thoroughly mix the solution by inverting the container several times.

-

Color Development: Allow the solution to stand for a minimum of 5 minutes to ensure full color development. The presence of chlorine will result in a yellow-colored holoquinone.

-

Spectrophotometric Measurement: Measure the absorbance of the yellow solution at a wavelength between 435-490 nm using a spectrophotometer.

-

Quantification: Determine the concentration of total residual chlorine by comparing the absorbance reading to a pre-established calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the colorimetric chlorine analysis and a conceptual representation of the solubility testing process.

Caption: Experimental workflow for chlorine analysis.

Caption: Conceptual workflow for solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ≥95% purity, powder or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 3. Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 612-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. o-Tolidine | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of o-Tolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of o-Tolidine Dihydrochloride, a compound of significant interest in analytical chemistry and as a precursor in dye synthesis. Due to the limited availability of specific experimental spectra for the dihydrochloride salt in public databases, this document presents the most relevant available data and outlines standardized protocols for its determination.

Spectroscopic Data

UV-Vis Spectroscopy

Direct UV-Vis absorption data for this compound is not prominently available. However, its application in the colorimetric determination of chlorine provides insight into its chromogenic properties upon oxidation. In this reaction, o-tolidine is oxidized by chlorine to a yellow-colored holoquinone, with an absorption maximum for the product observed around 440 nm.

NMR Spectroscopy

The following tables summarize the ¹H and ¹³C NMR spectral data for the free base, o-tolidine. These values serve as a reference, with the understanding that the chemical shifts for this compound will be different due to the deshielding effect of the protonated amine groups.

Table 1: ¹H NMR Spectral Data of o-Tolidine (Free Base)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.1 | Multiplet | 6H | Aromatic Protons |

| ~3.6 | Singlet | 4H | Amine Protons (-NH₂) |

| ~2.2 | Singlet | 6H | Methyl Protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data of o-Tolidine (Free Base)

| Chemical Shift (ppm) | Assignment |

| ~145 | C-NH₂ |

| ~136 | C-C (Biphenyl linkage) |

| ~130 | Aromatic CH |

| ~120 | C-CH₃ |

| ~115 | Aromatic CH |

| ~17 | -CH₃ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are provided below. These are standardized procedures adaptable for most modern spectroscopic instrumentation.

UV-Vis Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., deionized water or ethanol) in a 100 mL volumetric flask.

-

Perform serial dilutions to obtain a final concentration within the linear range of the instrument (typically 1-10 µg/mL).

-

-

Data Acquisition:

-

Record the UV-Vis spectrum from 200 to 800 nm.

-

Use the solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorbance (λmax).

-

NMR Spectroscopy Protocol

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is necessary.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak.

-

Visualizations

The following diagrams illustrate key aspects of the analysis and application of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Colorimetric detection of chlorine using o-tolidine.

o-Tolidine Dihydrochloride (CAS 612-82-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolidine dihydrochloride (CAS 612-82-8), a salt of the aromatic amine 3,3'-dimethylbenzidine, is a compound with significant applications in analytical chemistry, particularly in colorimetric assays. Historically, it has been widely used as a reagent for the detection of residual chlorine in water. However, its classification as a potential human carcinogen necessitates stringent safety protocols and has led to the exploration of alternative analytical methods. This technical guide provides an in-depth overview of the properties, synthesis, applications, and safety considerations of this compound, with a focus on its use in experimental settings.

Chemical and Physical Properties

This compound is a white to grayish or reddish crystalline powder.[1][2][3] It is soluble in water. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 612-82-8 | [4] |

| Molecular Formula | C₁₄H₁₆N₂ · 2HCl | [4] |

| Molecular Weight | 285.21 g/mol | [4] |

| Appearance | White to greyish powder | [4] |

| Melting Point | >300°C | [5] |

| Solubility | Soluble in water | [5] |

| Synonyms | 3,3'-Dimethylbenzidine dihydrochloride, 4,4'-Diamino-3,3'-dimethylbiphenyl dihydrochloride | [2][3] |

Synthesis of this compound

A common method for the preparation of this compound involves the treatment of o-tolidine with hydrochloric acid. The following protocol is adapted from a procedure described in Organic Syntheses.

Experimental Protocol

Materials:

-

o-Tolidine

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

In a beaker, create a thin paste of 21.2 g (0.1 mole) of o-tolidine with 300 cc of water.

-

Dissolve the o-tolidine by adding 20 cc (23.6 g, 0.23 mole) of concentrated hydrochloric acid (sp. gr. 1.18), warming gently if necessary.

-

Cool the solution to 10°C using an ice bath and begin mechanical stirring.

-

Add an additional 21 cc (25 g, 0.24 mole) of concentrated hydrochloric acid. This will cause the partial separation of this compound as a precipitate.[6]

-

The resulting precipitate can be collected by filtration and dried.

Applications in Analytical Chemistry

The primary application of this compound is as a colorimetric reagent for the detection of free and total residual chlorine in water.[5][7] It is also used for the detection of gold.[5][7]

Colorimetric Detection of Residual Chlorine

The o-tolidine method relies on the oxidation of o-tolidine by chlorine in an acidic medium to produce a yellow-colored holoquinone. The intensity of the yellow color is directly proportional to the concentration of chlorine in the sample.[8]

Reaction Mechanism: The simplified reaction is as follows: o-Tolidine + Chlorine → Yellow Holoquinone[8]

dot

Caption: Oxidation of o-Tolidine by residual chlorine.

Experimental Protocol for Residual Chlorine Determination

Reagent Preparation (o-Tolidine Reagent):

-

Dissolve 1.35 g of this compound in 500 mL of distilled water.[4]

-

In a separate container, add 150 mL of concentrated hydrochloric acid to 850 mL of distilled water to make a dilute HCl solution.[4]

-

Add the o-tolidine solution to the dilute hydrochloric acid solution.[4]

-

Store the reagent in a dark bottle.[4]

Procedure for Total Residual Chlorine:

-

Take a 10 mL water sample in a cuvette.[8]

-

Add 0.5 mL of the o-tolidine reagent to the sample.[8]

-

Mix the solution thoroughly.[8]

-

Measure the absorbance of the developed yellow color at a wavelength of 435-490 nm using a spectrophotometer.[8]

-

Determine the chlorine concentration from a pre-established calibration curve.[8]

Procedure for Free Residual Chlorine:

-

Follow steps 1-3 of the total residual chlorine protocol.

-

Measure the color intensity immediately (within 15 seconds) after mixing. The rapid color development is indicative of free residual chlorine.[8]

Experimental Workflow:

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. waterandwastewater.com [waterandwastewater.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]

- 8. benchchem.com [benchchem.com]

o-Tolidine Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of o-Tolidine Dihydrochloride, a versatile chemical compound with significant applications in analytical chemistry and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols, and relevant reaction pathways.

Core Chemical Properties

This compound, systematically named 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride, is a salt of the organic compound o-tolidine.[1] It is commercially available and widely utilized as a reagent in various analytical methodologies.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₆N₂ · 2HCl | [1][2][3] |

| Molecular Weight | 285.21 g/mol | [1][2][4][5] |

| Alternative Formula | C₁₄H₁₈Cl₂N₂ | [6] |

| Appearance | Greyish or off-white powder/solid | [1][3] |

| Synonyms | 3,3'-Dimethylbenzidine Dihydrochloride, 4,4'-Diamino-3,3'-dimethylbiphenyl Dihydrochloride | [5] |

Experimental Protocols and Applications

This compound has been historically significant in several key experimental procedures, primarily due to its chromogenic properties upon oxidation. Below are detailed methodologies for some of its principal applications.

Determination of Residual Chlorine in Water

The o-tolidine method is a well-established colorimetric technique for quantifying free and total residual chlorine in water. The reaction involves the oxidation of o-tolidine by chlorine, which produces a yellow-colored holoquinone. The intensity of this color is directly proportional to the chlorine concentration and can be measured spectrophotometrically.

Reagent Preparation (Acidic o-Tolidine Solution):

-

In a fume hood, dissolve 1.0 g of this compound in 150 mL of concentrated hydrochloric acid.

-

Dilute the resulting solution to 1 liter using deionized water.

-

Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.

Protocol for Total Residual Chlorine:

-

Take a 10 mL water sample in a cuvette or test tube.

-

Add 0.5 mL of the acidic o-tolidine reagent to the sample.

-

Mix the solution thoroughly by inverting the tube multiple times.

-

Allow the color to develop for at least 5 minutes.

-

Measure the absorbance of the solution at a wavelength of 430 nm.

-

Determine the chlorine concentration by comparing the absorbance to a pre-established calibration curve.

Protocol for Free Residual Chlorine:

-

Follow steps 1-3 of the protocol for total residual chlorine.

-

Immediately after mixing (within 15 seconds), measure the color intensity. The rapid color development is indicative of free residual chlorine.

It is important to note that substances such as manganese and nitrites can interfere with this method, potentially causing false positive results.

Workflow for the determination of residual chlorine using this compound.

Horseradish Peroxidase (HRP) Chromogenic Assays

o-Tolidine can serve as a chromogenic substrate for horseradish peroxidase (HRP), producing a distinct color change upon enzymatic oxidation in the presence of hydrogen peroxide. This reaction is foundational for various enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection methods.

General Protocol Outline:

-

Prepare a buffer solution (e.g., phosphate buffer) at the optimal pH for the HRP enzyme.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a dilute solution of hydrogen peroxide (H₂O₂).

-

In a reaction vessel (e.g., a microplate well), combine the buffer, the HRP-containing sample, and the o-tolidine solution.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Monitor the color development over time, which can be quantified by measuring the absorbance at a specific wavelength.

The reaction results in an electron-dense product that can be visualized at both light and electron microscope levels.

Reaction pathway for HRP-mediated oxidation of o-tolidine.

Historical Application in Glucose Estimation

The o-toluidine method was once a common procedure for estimating blood glucose levels. This method is based on the condensation of glucose with o-toluidine in glacial acetic acid, which, upon heating, forms a green-colored N-glycosylamine. The intensity of the color is proportional to the glucose concentration.

It is crucial to note that o-tolidine is considered a carcinogen, and this method has been largely superseded by safer and more specific enzymatic assays.

Reagent Preparation (o-Toluidine Reagent):

-

Dissolve 1.5 g of thiourea in 940 mL of glacial acetic acid.

-

Once fully dissolved, add 60 mL of o-toluidine.

-

Mix well and store in an amber-colored bottle.

Procedure:

-

Label three test tubes: "Blank," "Standard," and "Test."

-

Pipette 3 mL of the o-toluidine reagent into each tube.

-

To the "Blank" tube, add 50 µL of distilled water.

-

To the "Standard" tube, add 50 µL of a standard glucose solution (e.g., 100 mg/dL).

-

To the "Test" tube, add 50 µL of the serum or plasma sample.

-

Mix the contents of each tube thoroughly.

-

Place all tubes in a boiling water bath (100°C) for exactly 12 minutes.

-

Remove the tubes and cool them in cold water for 5 minutes.

-

Measure the absorbance of the solutions in a colorimeter at a wavelength of 630 nm.

Safety Considerations

o-Tolidine and its salts are classified as potentially carcinogenic and toxic.[7] All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and a lab coat, must be worn to minimize exposure.

This technical guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. jcp.bmj.com [jcp.bmj.com]

- 5. scribd.com [scribd.com]

- 6. A18196.22 [thermofisher.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide on the Carcinogenicity and Toxicity of o-Tolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Tolidine dihydrochloride, a derivative of the aromatic amine o-tolidine, has been the subject of extensive toxicological research due to its classification as a carcinogen. This technical guide provides a comprehensive overview of its carcinogenic and toxic properties, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of the risks associated with this compound.

Carcinogenicity

o-Tolidine and its hydrochloride salt have been demonstrated to be carcinogenic in both human and animal studies. The International Agency for Research on Cancer (IARC) classifies o-tolidine as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans. Occupational exposure to o-tolidine has been linked to an increased risk of urinary bladder cancer.

Animal Carcinogenicity Studies

Long-term bioassays in rodents have provided conclusive evidence of the carcinogenic potential of this compound. The primary study of reference is the National Toxicology Program (NTP) Technical Report 153 (TR-153).[1][2]

Table 1: Summary of Carcinogenicity Data from NTP TR-153 [1][2]

| Species | Sex | Exposure Route | Dose Levels (ppm in feed) | Duration | Target Organs and Neoplasms |

| Rat (F344) | Male | Oral (feed) | 0, 3000, 6000 | 101-104 weeks | Spleen: SarcomasAbdominal Cavity/Scrotum: MesotheliomasSubcutaneous Tissue: Fibromas |

| Female | Oral (feed) | 0, 3000, 6000 | 101-104 weeks | Spleen and other organs: SarcomasUrinary Bladder: Transitional-cell carcinomasMammary Gland: Fibroadenomas or adenomas | |

| Mouse (B6C3F1) | Male | Oral (feed) | 0, 1000, 3000 | 101-104 weeks | Various sites: Hemangiosarcomas |

| Female | Oral (feed) | 0, 1000, 3000 | 101-104 weeks | Liver: Hepatocellular carcinomas or adenomas |

Toxicity

The toxicity profile of this compound is characterized by both acute and subchronic effects.

Acute Toxicity

Acute toxicity studies have established the median lethal dose (LD50) of o-tolidine and its dihydrochloride salt.

Table 2: Acute Toxicity Data for o-Tolidine and its Dihydrochloride Salt

| Chemical Form | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| o-Tolidine | Rat | Oral | 404 | NIOSH Current Intelligence Bulletin 28[3] |

| This compound | Rat | Oral (stomach tube) | 2951 | Lindstrom et al., 1969 |

Subchronic Toxicity

Experimental Protocols

The methodologies employed in the key carcinogenicity and toxicity studies of this compound are detailed below, primarily based on the NTP TR-153 bioassay and OECD guidelines.

Carcinogenicity Bioassay (NTP TR-153)

-

Test Substance: o-Tolidine hydrochloride, technical grade, with a purity of >99%.

-

Animals: Fischer 344 (F344) rats and B6C3F1 mice, 5-6 weeks of age at the start of the study.[4]

-

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Temperature and humidity were maintained within specified ranges. Cages, bedding, and water bottles were changed regularly.

-

Diet Preparation: The test chemical was mixed into a standard laboratory animal diet (e.g., NIH-07) to achieve the desired concentrations (ppm). The stability and homogeneity of the chemical in the feed were periodically verified.

-

Dose Administration: The formulated diet was provided ad libitum to the animals for 101-104 weeks.

-

Clinical Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was also monitored.

-

Necropsy and Histopathology: A complete necropsy was performed on all animals.[5] Tissues from all major organs were collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination by a qualified pathologist.[5]

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 401)

-

Animals: Typically young adult rats of a standard laboratory strain.

-

Dose Administration: A single dose of the test substance is administered by oral gavage.

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Endpoints: Calculation of the LD50 value and observation of clinical signs of toxicity.

Subchronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)[2][6][7][8]

-

Animals: Typically young adult rats.

-

Dose Administration: The test substance is administered daily in graduated doses for 90 days, usually via oral gavage or in the diet/drinking water.[6][7]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Necropsy and Histopathology: A full necropsy and histopathological examination of organs are performed.

-

Endpoints: Determination of the NOAEL and LOAEL, identification of target organs of toxicity.

Mechanism of Carcinogenicity

The carcinogenicity of o-tolidine is attributed to its metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Activation

o-Tolidine undergoes metabolic activation primarily in the liver. This process involves a series of enzymatic reactions, including N-oxidation and ring hydroxylation, catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of reactive metabolites such as N-hydroxy-o-tolidine, 4-amino-3-methylphenol, and o-nitrosotoluene.

DNA Damage and Cellular Response

The reactive metabolites of o-tolidine can cause DNA damage through two primary mechanisms:

-

Formation of DNA Adducts: Electrophilic metabolites can covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired.

-

Oxidative Stress: The metabolism of o-tolidine can generate reactive oxygen species (ROS), which can induce oxidative damage to DNA, proteins, and lipids.

This DNA damage triggers a cellular stress response, primarily orchestrated by the p53 tumor suppressor protein. Upon activation, p53 can initiate several downstream pathways to maintain genomic integrity.

If the DNA damage is extensive or irreparable, p53 can trigger apoptosis (programmed cell death) to eliminate the damaged cells. This is mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Alternatively, p53 can induce cell cycle arrest, typically at the G1/S checkpoint, by upregulating the expression of genes like p21. This provides time for the cell to repair the DNA damage through various DNA repair pathways, involving proteins such as GADD45. However, if these protective mechanisms fail, the accumulation of mutations can lead to uncontrolled cell proliferation and ultimately, tumorigenesis.

Conclusion

This compound is a potent carcinogen, with its mechanism of action rooted in its metabolic activation to DNA-damaging intermediates. The comprehensive data from animal bioassays, coupled with mechanistic studies, provide a strong basis for its classification and for understanding the potential risks to human health. This technical guide serves as a consolidated resource for professionals engaged in the assessment and management of risks associated with this and structurally related compounds.

References

- 1. Abstract for TR-153 [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Acute and subchronic oral toxicity assessment of extract from Etlingera pavieana rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

o-Tolidine Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolidine dihydrochloride is a versatile aromatic amine utilized across various scientific disciplines, including as a reagent in the synthesis of azo dyes, an indicator for detecting chlorine in water, and in various colorimetric assays.[1][2] Given its reactivity and sensitivity, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, efficacy, and safety in research and development applications. This technical guide provides an in-depth overview of the stability of this compound, outlines recommended storage and handling procedures, and presents a framework for experimental stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride | [3] |

| CAS Number | 612-82-8 | [3] |

| Molecular Formula | C₁₄H₁₆N₂ · 2HCl | [3] |

| Molecular Weight | 285.21 g/mol | [3] |

| Appearance | White to cream, pale grey, or off-white crystalline powder.[4][5] May darken on exposure to air.[6] | |

| Solubility | Slightly soluble in water.[2] | |

| Melting Point | 215 - 217 °C | [5] |

Stability Profile

This compound is generally stable under recommended storage conditions.[7] However, it is susceptible to degradation from several environmental factors.

Key Stability Considerations:

-

Thermal Stress: The compound is stable under normal conditions but may decompose upon heating.[8]

-

Light Sensitivity: this compound is sensitive to light and should be protected from direct sunlight.[8]

-

Air Sensitivity: The compound is sensitive to air.[7] It is recommended to handle and store it under an inert gas like nitrogen.[3]

-

Oxidation: As an aromatic amine, this compound is susceptible to oxidation. It should not be stored with strong oxidizing materials.[8]

Hazardous Decomposition Products:

Upon decomposition, this compound may release hazardous substances including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

A diagram illustrating the factors affecting the stability of this compound is provided below.

Caption: Factors contributing to the degradation of this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the stability and integrity of this compound.

Recommended Storage Conditions:

A summary of recommended storage conditions is provided in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Room temperature storage is generally acceptable. | [3][8] |

| Atmosphere | Store in a well-ventilated area.[8] For optimal stability, store under an inert gas such as nitrogen.[3] | |

| Light | Protect from direct sunlight and store in light-resistant containers (e.g., amber glass). | [8] |

| Container | Keep container tightly closed. | [7][8] |

| Incompatibilities | Store away from strong oxidizing agents. | [8] |

Handling Precautions:

-

Minimize dust generation and accumulation.

-

Use with adequate ventilation.

-

Avoid contact with eyes, skin, and clothing.

-

Wash thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for this compound is not widely published, a robust stability testing program can be designed based on established guidelines for pharmaceuticals and related chemical compounds. The following protocols provide a framework for conducting forced degradation studies to understand the stability profile of this compound.

General Workflow for Stability Testing:

The logical workflow for assessing the stability of this compound is depicted in the diagram below.

Caption: A logical workflow for conducting stability studies on this compound.

1. Hydrolytic Stability (Acid and Base Degradation):

-

Objective: To determine the rate and products of hydrolysis under acidic and basic conditions.

-

Methodology:

-

Prepare solutions of this compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).

-

Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound and detect any degradation products.

-

2. Oxidative Stability:

-

Objective: To assess the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the mixture at room temperature, protected from light.

-

At specified time intervals, withdraw aliquots and analyze by HPLC-UV to monitor the degradation of the parent compound and the formation of oxidation products.

-

3. Thermal Stability (Thermolysis):

-

Objective: To evaluate the effect of elevated temperatures on the stability of this compound in the solid state and in solution.

-

Methodology:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Solution: Prepare a solution of this compound and incubate at an elevated temperature (e.g., 60°C).

-

At specified time intervals, remove samples and analyze for degradation. For solid samples, this will involve dissolving the material in a suitable solvent before analysis.

-

4. Photostability:

-

Objective: To determine the impact of light exposure on the stability of this compound.

-

Methodology:

-

Expose solid this compound and a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing. This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UV-A) light.

-

Simultaneously, store control samples (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC-UV to assess the extent of photodegradation.

-

Data Presentation

The quantitative data obtained from the stability studies outlined above should be tabulated to facilitate comparison and analysis.

Table 3: Example Data Table for Hydrolytic Stability of this compound

| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (% Peak Area) |

| 2 | 60 | 0 | 100 | - |

| 24 | ||||

| 48 | ||||

| 7 | 60 | 0 | 100 | - |

| 24 | ||||

| 48 | ||||

| 12 | 60 | 0 | 100 | - |

| 24 | ||||

| 48 |

Table 4: Example Data Table for Photostability of this compound

| Condition | Light Exposure | This compound Remaining (%) | Major Degradation Product(s) (% Peak Area) |

| Solid | Exposed | ||

| Dark Control | |||

| Solution | Exposed | ||

| Dark Control |

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are exposure to heat, light, air, and strong oxidizing agents. Adherence to the recommended storage and handling guidelines is essential for preserving its chemical integrity. For applications requiring a comprehensive understanding of its stability profile, the experimental protocols outlined in this guide provide a framework for conducting forced degradation studies. The data generated from such studies will enable researchers and drug development professionals to confidently utilize this compound in their work and establish appropriate re-test periods and handling procedures.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Tolidine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. A18196.22 [thermofisher.com]

- 5. lobachemie.com [lobachemie.com]

- 6. o-Tolidine | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alkalisci.com [alkalisci.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide to the Reaction of o-Tolidine Dihydrochloride with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between o-tolidine dihydrochloride and various oxidizing agents. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this chromogenic reaction in analytical and experimental settings. This document details the core reaction mechanisms, provides quantitative data for various oxidants, outlines detailed experimental protocols, and includes visual representations of key pathways and workflows.

Core Principles of the o-Tolidine Reaction

o-Tolidine, chemically known as 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, is a sensitive chromogenic reagent that undergoes oxidation in the presence of various oxidizing agents to produce colored products. The dihydrochloride salt is commonly used due to its enhanced solubility in aqueous solutions[1]. The reaction's primary application is in colorimetric analysis, where the intensity of the developed color is proportional to the concentration of the oxidizing agent[2].

The reaction proceeds via a two-step oxidation process. In the first step, o-tolidine is oxidized to a blue, partially oxidized intermediate known as a meriquinone[3]. This blue intermediate is a radical cation. Upon further oxidation, this intermediate is converted to a yellow, fully oxidized holoquinone (an iminoquinone)[2][3]. The stability and color of the final product are significantly influenced by the pH of the solution. In strongly acidic conditions (pH < 2.8), the yellow holoquinone is the predominant species[2]. As the pH increases (between 3.0 and 5.5), a spectrum of colors, including green and blue, can be observed, which is attributed to an equilibrium between the yellow holoquinone and the blue meriquinone intermediate[3].

Quantitative Data on o-Tolidine Reactions with Various Oxidizing Agents

The following table summarizes the quantitative data for the reaction of this compound with several common oxidizing agents.

| Oxidizing Agent | Resulting Color | Wavelength of Maximum Absorbance (λmax) | pH | Key Applications |

| Chlorine (Free and Total) | Yellow | 440 nm[4] | Acidic | Water quality analysis[1] |

| Hydrogen Peroxide (in the presence of a catalyst, e.g., heme) | Blue to Green-Blue | Not specified, often visual | Neutral to slightly acidic | Presumptive test for blood[5][6] |

| Hydrogen Peroxide (acidified) | Yellow | 438 nm[7] | Acidic | Quantification of H2O2 |

| Potassium Permanganate | Yellow to Brown | Not specified, often visual | Acidic | Redox titrations |

| Potassium Dichromate | Yellow to Green | Not specified, often visual | Acidic | Redox titrations |

| Gold (III) Chloride | Yellow | Not specified, often visual | Acidic | Colorimetric determination of gold[8] |

Detailed Experimental Protocols

Reagent Preparation: this compound Stock Solution

A general-purpose this compound stock solution can be prepared as follows:

-

Weigh 1.35 g of this compound.

-

Dissolve it in 500 mL of distilled water.

-

In a separate container, prepare a dilute hydrochloric acid solution by adding 150 mL of concentrated hydrochloric acid to 850 mL of distilled water.

-

Add the o-tolidine solution to the dilute hydrochloric acid solution.

-

Store the final solution in a dark, amber glass bottle. This stock solution is stable for several months when stored properly.

Protocol for the Colorimetric Determination of Free and Total Chlorine in Water

This protocol is a standard method for water quality analysis.

Apparatus:

-

Spectrophotometer or colorimeter

-

Cuvettes

-

Pipettes

-

Volumetric flasks

Procedure:

-

Calibration Curve:

-

Prepare a series of chlorine standards of known concentrations.

-

To 10 mL of each standard, add 0.5 mL of the o-tolidine stock solution.

-

For free chlorine , measure the absorbance at 440 nm immediately after mixing.

-

For total chlorine , allow the solution to stand for 5-10 minutes before measuring the absorbance at 440 nm.

-

Plot a graph of absorbance versus chlorine concentration to create a calibration curve.

-

-

Sample Analysis:

-

Take 10 mL of the water sample.

-

Add 0.5 mL of the o-tolidine stock solution.

-

Follow the same timing as for the standards to measure the absorbance for free and total chlorine.

-

Determine the chlorine concentration in the sample by comparing its absorbance to the calibration curve.

-

Protocol for the Presumptive Test for Blood using o-Tolidine and Hydrogen Peroxide

This forensic test is used to detect the possible presence of blood.

Reagents:

-

o-Tolidine solution (e.g., 1.5 g o-tolidine in 40 mL ethanol, 30 mL glacial acetic acid, and 30 mL distilled water)[6]

-

3% Hydrogen peroxide solution

Procedure:

-

Obtain a sample of the suspected stain on a cotton swab.

-

Add one drop of the o-tolidine reagent to the swab.

-

After approximately 30 seconds, add one drop of 3% hydrogen peroxide.

-

Observe for a color change. A rapid formation of a blue or green-blue color within 15 seconds is considered a positive presumptive test for blood[5].

Protocol for the Spectrophotometric Determination of Gold

This protocol can be used for the quantitative analysis of gold.

Reagents:

-

o-Tolidine reagent prepared in 1N sulfuric acid[8].

-

Standard gold solutions of known concentrations.

Procedure:

-

Calibration Curve:

-

Prepare a series of gold standards.

-

To a known volume of each standard, add the o-tolidine reagent.

-

Allow the yellow color to develop (typically 1-3 minutes)[8].

-

Measure the absorbance at the λmax (which should be determined experimentally, but is in the yellow region of the spectrum).

-

Plot a graph of absorbance versus gold concentration.

-

-

Sample Analysis:

-

Prepare the sample containing an unknown concentration of gold.

-

Add the o-tolidine reagent and measure the absorbance under the same conditions as the standards.

-

Determine the gold concentration from the calibration curve.

-

Visualizations of Signaling Pathways and Workflows

Reaction Mechanism of o-Tolidine Oxidation

Caption: Oxidation of o-tolidine proceeds through a blue meriquinone to a yellow holoquinone.

Experimental Workflow for Colorimetric Analysis

Caption: General workflow for quantitative analysis using o-tolidine colorimetry.

pH-Dependent Color Change of Oxidized o-Tolidine

Caption: The color of the oxidized o-tolidine solution is dependent on the pH.

References

- 1. Tolidine (o-) Solution 0.135% [rmreagents.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]

- 4. Method using ortho-tolidine for the quantitative determination of haemoglobin in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orthotolidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

- 6. medicalalgorithms.com [medicalalgorithms.com]

- 7. rsc.org [rsc.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes and Protocols for the Colorimetric Detection of Free Chlorine in Water using o-Tolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of free chlorine residuals is a critical parameter in water quality management, ensuring effective disinfection while minimizing the potential for adverse health effects. The o-tolidine method is a well-established and cost-effective colorimetric technique for the rapid quantification of free and total chlorine in water samples.[1] This method relies on the oxidation of o-tolidine by chlorine in an acidic medium to produce a yellow-colored holoquinone. The intensity of the resulting color is directly proportional to the concentration of chlorine present in the sample.[1]

Principle of Detection

In an acidic environment, o-tolidine is oxidized by free chlorine, leading to the formation of a yellow-colored compound.[2] The reaction with free chlorine is nearly instantaneous, whereas the reaction with combined chlorine (chloramines) is slower.[3] This kinetic difference allows for the differentiation between free and total chlorine concentrations based on the timing of the colorimetric measurement. The intensity of the developed yellow color is measured spectrophotometrically, and the chlorine concentration is determined by comparison to a standard calibration curve.

Reaction Mechanism

The chemical reaction involves the oxidation of o-tolidine by chlorine. A simplified representation of this reaction is illustrated below.

Caption: Oxidation of o-Tolidine by free chlorine.

Quantitative Data Summary

The o-tolidine method provides reliable quantitative data for free chlorine concentrations within a specific range. The following table summarizes typical performance characteristics of this method.

| Parameter | Typical Value | Reference |

| Linear Range | 0.1 - 10 mg/L | [2] |

| Wavelength of Max. Absorbance | 435 - 490 nm | [1] |

| Limit of Detection | 0.026 mg/L | [4] |

| Limit of Quantification | 0.089 mg/L | [4] |

Example Calibration Data:

The following table provides an example of a typical calibration curve for the determination of free chlorine using the o-tolidine method.

| Free Chlorine (mg/L) | Absorbance (at 440 nm) |

| 0.0 | 0.000 |

| 0.2 | 0.110 |

| 0.5 | 0.275 |

| 1.0 | 0.550 |

| 2.0 | 1.100 |

| 5.0 | 2.750 |

Experimental Protocols

Materials and Reagents

-

o-Tolidine dihydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized or distilled water, chlorine-free

-

Spectrophotometer

-

Cuvettes

-

Glassware (volumetric flasks, pipettes, etc.)

-

Water sample

Reagent Preparation: Acidic o-Tolidine Solution

-

Weigh 1.35 g of this compound.

-

In a fume hood, dissolve the this compound in 500 mL of chlorine-free deionized water.

-

In a separate container, carefully add 150 mL of concentrated hydrochloric acid to 350 mL of chlorine-free deionized water to create 500 mL of a dilute HCl solution.

-

Add the o-tolidine solution to the dilute hydrochloric acid solution.

-

Store the final reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[5]

Protocol for Free Chlorine Detection

-

Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass container.

-

Sample Preparation: Pipette 10 mL of the water sample into a clean cuvette or test tube.

-

Reagent Addition: Add 0.5 mL of the acidic o-tolidine reagent to the water sample.

-

Mixing: Immediately cap the cuvette and invert it several times to ensure thorough mixing.

-

Measurement: Within 15 seconds of adding the reagent, measure the absorbance of the solution using a spectrophotometer at a wavelength between 435 nm and 490 nm.[1] The rapid color development is indicative of free residual chlorine.[1]

-

Quantification: Determine the concentration of free chlorine from a pre-established calibration curve.

Protocol for Total Chlorine Detection

-

Follow steps 1-4 of the free chlorine detection protocol.

-

Allow the color to develop for at least 5 minutes.

-

Measure the absorbance of the solution at the same wavelength used for free chlorine.

-

Determine the total chlorine concentration from the calibration curve.

-

The concentration of combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.

Experimental Workflow

Caption: General workflow for chlorine detection.

Interferences and Mitigation

Substances that can interfere with the o-tolidine method include oxidized forms of manganese and iron, as well as nitrites, which can lead to falsely elevated readings.[5] To mitigate these interferences, an Orthotolidine-Arsenite (OTA) test can be performed. In the OTA test, sodium arsenite is added to a separate water sample before the o-tolidine reagent. Sodium arsenite selectively inhibits the reaction with chlorine, allowing for the quantification of interfering substances. The true chlorine concentration can then be determined by subtracting the absorbance of the OTA-treated sample from the absorbance of the sample treated with o-tolidine alone.

Safety Precautions

-

Carcinogenicity: o-Tolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.[5]

-

Corrosivity: The acidic o-tolidine reagent is corrosive. Avoid contact with skin and eyes.[5]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]

References

Application Notes and Protocols for o-Tolidine Dihydrochloride in Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolidine dihydrochloride is a chromogenic substrate widely utilized in biochemical assays to determine the activity of various oxidative enzymes. Upon oxidation, o-tolidine undergoes a distinct color change, which can be quantified spectrophotometrically. This property makes it a valuable tool for enzyme kinetics studies, diagnostics, and high-throughput screening in drug development. This document provides detailed application notes and protocols for the use of this compound in enzyme activity assays, with a focus on peroxidase and glucose oxidase.

Safety Precautions: this compound is a suspected carcinogen and should be handled with extreme care.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][4] Work in a well-ventilated area or under a chemical fume hood.[1][4] Dispose of all waste containing o-tolidine according to institutional and local regulations.[5]

Principle of the Assay

The fundamental principle of o-tolidine-based enzyme assays lies in the enzymatic oxidation of o-tolidine, which results in the formation of a colored product. The rate of color formation is directly proportional to the enzyme activity under specific conditions of pH, temperature, and substrate concentration.

For instance, Horseradish Peroxidase (HRP) catalyzes the oxidation of various substrates, including o-tolidine, in the presence of hydrogen peroxide (H₂O₂).[6][7] The reaction proceeds as follows: